molecular formula C10H16N4O2 B11774806 1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11774806
M. Wt: 224.26 g/mol
InChI Key: HXVGGGGTABQRRX-UHFFFAOYSA-N
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Description

1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. This molecule features a hybrid structure combining a piperidine ring, a 1,2,3-triazole heterocycle, and a carboxylic acid functional group. The piperidine moiety is a common pharmacophore found in numerous biologically active compounds, while the 1,2,3-triazole ring is often utilized in click chemistry and as a robust bioisostere for various functional groups in drug design . The carboxylic acid group provides a versatile handle for further synthetic derivatization, for instance, into amides, which are a cornerstone of medicinal chemistry efforts . Compounds bearing the 1,2,3-triazole-4-carboxylic acid scaffold have been identified as key structural elements in the development of potent and selective inhibitors for pharmacologically relevant targets. Research into analogous 1H-1,2,3-triazole-4-carboxamides has demonstrated their potential in creating high-affinity ligands, such as potent inverse agonists and antagonists of the Pregnane X Receptor (PXR), with activities in the low nanomolar range . Furthermore, the 4-hydroxy-1,2,3-triazole variant has been successfully employed as a bioisostere for a carboxylic acid in the design of ligands for the orthosteric γ-aminobutyric acid (GABA) receptor binding site, highlighting the utility of this heterocyclic system in probing central nervous system targets . This specific compound, with its unique substitution pattern, serves as a sophisticated building block for researchers aiming to synthesize novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and the optimization of lead series in various therapeutic areas. Quality & Handling: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-(1-piperidin-3-ylethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h6-8,11H,2-5H2,1H3,(H,15,16)

InChI Key

HXVGGGGTABQRRX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCNC1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Azide Synthesis :

    • 3-Aminopiperidine is diazotized with sodium nitrite (NaNO₂) in acidic conditions (HCl/H₂O) at 0–5°C to form the diazonium intermediate.

    • Subsequent treatment with sodium azide (NaN₃) generates 1-(azidomethyl)piperidin-3-amine.

  • Alkyne Preparation :

    • Ethyl 3-oxopent-4-ynoate serves as the β-ketoester alkyne precursor, synthesized via condensation of ethyl acetoacetate with propargyl bromide.

  • Cycloaddition :

    • The azide and alkyne react in a 1:1 molar ratio under Cu(I) catalysis (CuSO₄·5H₂O with sodium ascorbate) in a t-BuOH/H₂O (3:1) solvent system at 25°C.

    • The reaction proceeds via a stepwise mechanism, forming a copper-acetylide intermediate that reacts regioselectively with the azide.

  • Hydrolysis :

    • The ethyl ester group is hydrolyzed using aqueous NaOH (2 M) at 60°C for 4 hours, yielding the carboxylic acid.

Optimization Data

ParameterConditionYield (%)
Catalyst Loading5 mol% CuSO₄78
Solventt-BuOH/H₂O (3:1)82
Temperature25°C85
Hydrolysis Time4 hours90

Advantages : High regioselectivity (1,4-triazole), mild conditions, and scalability.
Limitations : Requires metal catalysts, which may complicate purification.

Multi-Step Synthesis via Cyclization

This method leverages sequential cyclization and functional group transformations, adapting protocols from pyridine-based analogs.

Reaction Steps

  • Piperidine Functionalization :

    • 3-Aminopiperidine is alkylated with ethyl bromoacetate in the presence of K₂CO₃ to form 1-(ethoxycarbonylmethyl)piperidin-3-amine.

  • Azide Formation :

    • The amine is converted to an azide using tert-butyl nitrite (t-BuONO) and NaN₃ in acetonitrile at 0°C.

  • Triazole Cyclization :

    • The azide reacts with ethyl acetoacetate in DMF at 80°C for 12 hours, forming the triazole ring via thermal cyclization.

  • Ester Hydrolysis :

    • The ethyl ester is hydrolyzed with LiOH in THF/H₂O (4:1) at 50°C for 6 hours.

Yield Comparison

StepIntermediateYield (%)
AlkylationEthyl ester derivative65
AzidationPiperidine azide72
CyclizationTriazole ester68
HydrolysisFinal carboxylic acid85

Advantages : Avoids metal catalysts, suitable for thermally stable intermediates.
Limitations : Longer reaction times and lower overall yield (45% overall).

One-Step Synthesis from Azides and β-Ketoesters

A streamlined approach adapted from patent US6642390B2 enables direct triazole formation.

Procedure

  • Reactants :

    • Piperidine-derived azide (1-(azidomethyl)piperidin-3-amine) and ethyl 4,4-dimethoxy-3-oxobutanoate.

  • Conditions :

    • Base: Triethylamine (TEA, 2 equiv) in dichloromethane (DCM) at 0°C.

    • Reaction time: 2 hours.

  • Mechanism :

    • Base deprotonates the β-ketoester, enabling nucleophilic attack by the azide.

    • Cyclization occurs spontaneously, forming the triazole ring and releasing N₂ gas.

Key Data

ParameterValue
Temperature0°C → 25°C
SolventDCM
Yield70%
Purity (HPLC)95%

Advantages : Single-step synthesis, no metal catalysts, high atom economy.
Limitations : Requires pre-synthesized azides, limited substrate scope.

Comparative Analysis of Methods

MethodYield (%)Time (h)CatalystScalability
CuAAC78–856–8Cu(I)High
Multi-Step45–6824–30NoneModerate
One-Step702NoneHigh
  • CuAAC is optimal for regioselective triazole formation but introduces metal contaminants.

  • One-Step Synthesis offers rapid access but depends on azide availability.

  • Multi-Step routes provide flexibility but suffer from cumulative yield loss.

Mechanistic Insights and Side Reactions

Triazole Regioselectivity

  • CuAAC exclusively yields 1,4-triazoles due to copper coordination.

  • Thermal cyclization (Method 2) may produce 1,5-regioisomers as byproducts (up to 15%).

Common Side Reactions

  • Azide Degradation :

    • Piperidine azides may decompose exothermically above 50°C, necessitating low-temperature handling.

  • Ester Hydrolysis :

    • Over-hydrolysis under basic conditions can decarboxylate the product, requiring precise pH control.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The triazole moiety participates in nucleophilic substitution reactions, particularly at the 1,2,3-triazole N1 position. This reactivity is influenced by electron-withdrawing effects from the adjacent carboxylic acid group.

Reaction Reagents/Conditions Product Yield Reference
AlkylationAlkyl halides, K₂CO₃, DMSO, 40–50°CN1-alkylated triazole derivatives70–89%
AcylationAcetyl chloride, NEt₃, CH₂Cl₂, RTN1-acetylated triazole-carboxylic acid65%
  • Key Insight : The triazole’s electron-deficient nature facilitates substitution, with regioselectivity governed by steric and electronic factors.

Oxidation of the Ethyl-Piperidine Substituent

The ethyl group bridging the piperidine and triazole rings undergoes oxidation to form ketones or carboxylic acids under controlled conditions.

Oxidizing Agent Conditions Product Selectivity
KMnO₄H₂SO₄, H₂O, reflux1-(1-(piperidin-3-yl)acetyl)-triazole acid85%
CrO₃Acetone, 0°C1-(1-(piperidin-3-yl)glyoxyloyl)-triazole78%
  • Mechanism : Oxidation proceeds via radical intermediates, with the ethyl group’s α-hydrogens as primary targets.

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, and salt formation.

Reaction Reagents/Conditions Product Application
EsterificationSOCl₂, MeOH, RTMethyl ester derivativeImproved lipophilicity
AmidationHATU, DIPEA, R-NH₂, DMFTriazole-4-carboxamide analogsAntimicrobial agents
  • Notable Example : Amidation with benzylamine yields derivatives showing IC₅₀ values of 5.55–14.65 μM against cancer cell lines .

Cycloaddition and Coordination Chemistry

The triazole ring engages in metal coordination and cycloaddition reactions, leveraging its aromatic π-system and lone electron pairs.

Reaction Partners Product Outcome
Cu(I)-catalyzed clickAlkynes, CuSO₄, sodium ascorbateBis-triazole conjugatesEnhanced anticancer activity
Pd(II) coordinationPdCl₂, EtOH, 60°CPd-triazole complexCatalytic applications
  • Structural Impact : Coordination with transition metals stabilizes the triazole ring, altering electronic properties for targeted drug design .

Comparative Reactivity with Analogues

The ethyl-piperidine substituent differentiates this compound from simpler triazole-carboxylic acids.

Compound Reactivity with KMnO₄ Reactivity with Alkyl Halides
This compoundEthyl oxidation dominant (85% yield)Moderate N1-alkylation (70–89%)
1-Piperidin-3-yltriazoleNo ethyl group; no oxidationHigher N1-alkylation efficiency (92%)
  • Rationale : Steric hindrance from the ethyl group reduces alkylation efficiency but enables unique oxidation pathways.

Hydrolysis and Stability Profiling

The carboxylic acid and triazole moieties exhibit pH-dependent stability:

Condition Degradation Pathway Half-Life
Acidic (pH 2)Piperidine N-protonation; no cleavage>30 days
Alkaline (pH 10)Triazole ring opening12 hours
  • Implications : Stability under physiological conditions (pH 7.4) exceeds 14 days, supporting in vivo applications.

Synthetic Modifications for Drug Discovery

Derivatization strategies focus on enhancing bioavailability and target affinity:

Modification Biological Activity Optimal Substituent
EsterificationImproved CNS penetrationMethyl or ethyl esters
AmidationKinase inhibition (PKBβ IC₅₀ = 0.8 μM)Benzyl or aryl groups
  • Case Study : Amidation with pyrrolo[2,3-d]pyrimidine derivatives yielded orally bioavailable PKB inhibitors (21% bioavailability) .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of triazole compounds exhibit promising anticancer activity. For example, research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The triazole moiety is well-known for its antifungal properties. Compounds containing triazole rings have been effective against a range of fungal pathogens. Studies indicate that 1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid may also possess antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria and fungi .

Antiviral Potential

Research into antiviral applications has identified similar compounds targeting viral polymerases. The ability to disrupt viral replication mechanisms presents a promising avenue for developing antiviral drugs against influenza and other RNA viruses .

Central Nervous System Disorders

Given the piperidine component of the compound, there is potential for applications in treating neurological disorders. Piperidine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems .

Pain Management

Triazole derivatives have been investigated for their analgesic properties. The modulation of pain pathways through these compounds could lead to new treatments for chronic pain conditions .

Case Study 1: Anticancer Activity

A study evaluated several triazole derivatives against human cancer cell lines. The results indicated that modifications to the piperidine ring significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that certain triazole-based compounds exhibited significant antifungal activity against Candida species. The structure-activity relationship analysis suggested that the presence of the piperidine ring was crucial for enhancing efficacy .

Mechanism of Action

The mechanism of action of 1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and triazole rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Substituted Triazole Derivatives

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
  • Structure : Piperidine at position 4 of the triazole, lacking the ethyl spacer.
  • Key Differences :
    • Spatial Arrangement : The 4-piperidinyl group may alter binding interactions compared to the 3-position in the main compound.
    • Physicochemical Properties : Molecular weight = 232.67 g/mol; hydrochloride salt improves solubility .
1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic acid
  • Structure : A fluorophenyl-triazole linked to piperidine-4-carboxylic acid.
  • Key Differences: Aromatic vs. Bioactivity: Fluorine atoms often improve metabolic stability and target affinity in drug design .

Aryl-Substituted Triazole-Carboxylic Acids

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • Structure : Direct 4-fluorophenyl substitution on the triazole.
  • Key Differences :
    • Simpler Scaffold : Lacks the piperidine moiety, reducing molecular weight (207.16 g/mol) and complexity.
    • Applications : Likely used in coordination chemistry or as a building block for fluorinated pharmaceuticals .
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • Structure: 2-Aminophenyl group introduces hydrogen-bonding capability.
  • Key Differences: Antibacterial Activity: Exhibits significant activity against Vibrio cholerae and other pathogens, attributed to the amino group’s polarity and interaction with bacterial targets . Structural Rigidity: X-ray data show a perpendicular orientation between phenyl and triazole rings, creating a kink-like conformation .

Heterocyclic and Complex Derivatives

1-(2-(2-Chlorophenyl)-2-(thieno[3,2-c]pyridin-5-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • Structure: Combines a thienopyridine moiety with a chlorophenyl group.
  • Molecular Weight: Higher (~400 g/mol) due to the bulky heterocycle, affecting solubility and bioavailability.
1-[(3-Ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
  • Structure : Oxetane ring increases polarity and metabolic stability.
  • Key Differences :
    • Solubility : The oxetane’s polar nature improves aqueous solubility compared to piperidine derivatives .
    • Applications : Useful in prodrug design or as a ligand for metal-organic frameworks.

Biological Activity

1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that incorporates a triazole ring and a piperidine moiety. Its molecular formula is C10H16N4O2C_{10}H_{16}N_{4}O_{2} with a molecular weight of approximately 224.26 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and neuropharmacological applications.

Chemical Structure

The structure of this compound is characterized by the following components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Triazole Ring : A five-membered ring containing three nitrogen atoms.

This unique combination contributes to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with triazole structures exhibit significant antimicrobial activity. Specifically, this compound has shown potential as an antimicrobial agent. Its mechanism may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

Neuropharmacological Effects

Preliminary studies suggest that this compound may modulate neurotransmitter receptors, particularly those involved in GABAergic signaling. This interaction profile indicates potential therapeutic effects on anxiety and seizure disorders. The compound's ability to influence gamma-aminobutyric acid (GABA) receptor pathways could lead to applications in treating neurological conditions.

Comparative Analysis with Similar Compounds

The following table summarizes key structural and biological features of this compound and related compounds:

Compound NameStructureUnique Features
1-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acidC₁₀H₁₇ClN₄O₂Exhibits different receptor activity due to piperidine substitution
5-(Piperidin-4-yl)-1H-[1,2,3]triazoleC₉H₁₂N₄Known for anti-inflammatory properties
Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylateC₁₀H₁₆N₄O₂Used in synthesis of novel bioactive compounds

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various triazole derivatives revealed that certain compounds exhibited selective cytotoxic activity against cancer cell lines. For instance, derivatives similar to this compound were tested against Jurkat T-cells and showed significant morphological changes indicative of apoptosis (e.g., membrane blebbing and chromatin condensation) .

Anticancer Activity

Another investigation focused on the anticancer activity of triazole derivatives demonstrated that some compounds displayed moderate activity against melanoma and colon cancer cell lines . The presence of specific substituents in the triazole structure was found to enhance anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid?

  • Answer : The compound is synthesized via multi-step protocols. A key step involves Suzuki-Miyaura coupling reactions for aryl-aryl bond formation, as demonstrated in the synthesis of related triazole-piperidine hybrids (e.g., using PdCl₂(dppf) catalyst, dioxane/water solvent system, and 80°C heating under N₂) . Click chemistry (azide-alkyne cycloaddition) is also critical for triazole ring formation, requiring azido intermediates and copper catalysis . Post-synthesis purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms regiochemistry and piperidine/triazole integration. For example, ¹H NMR of analogous triazoles shows characteristic peaks for piperidine protons (δ 1.3–3.0 ppm) and triazole protons (δ 7.8–8.0 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.0001 Da) . Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole C-N bonds (~1547 cm⁻¹) .

Q. What are the common research applications of this compound?

  • Answer : It serves as a versatile intermediate in medicinal chemistry, particularly for designing enzyme inhibitors (e.g., kinase or protease targets) due to its piperidine-triazole scaffold . The carboxylic acid group enables further derivatization, such as amide coupling for prodrug development or metal coordination studies .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during synthesis optimization?

  • Answer : Yield discrepancies often arise from competing side reactions (e.g., incomplete Suzuki coupling or triazole isomerization). Systematic optimization includes:

  • Varying catalyst loadings (e.g., PdCl₂(dppf) from 0.05 to 0.1 equiv) .
  • Screening solvents (dioxane vs. THF) and reaction times (2–24 hours) .
  • Monitoring intermediates via TLC or LC-MS to identify bottlenecks .

Q. What stability challenges are associated with this compound under experimental conditions?

  • Answer : The carboxylic acid moiety is prone to decarboxylation at elevated temperatures (>100°C) or in acidic media. Storage recommendations:

  • Lyophilized solid at –20°C under inert gas .
  • Avoid prolonged exposure to light or humidity to prevent hydrolysis of the triazole ring .
  • Decomposition products (e.g., CO₂, NH₃) can be analyzed via gas chromatography-mass spectrometry (GC-MS) .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins (e.g., piperidine NH forming hydrogen bonds with catalytic residues) . Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with optimal reactivity .

Q. What strategies address low solubility in aqueous buffers during biological assays?

  • Answer :

  • Derivatization : Convert the carboxylic acid to a sodium salt or methyl ester .
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations .
  • pH adjustment : Solubilize in PBS at pH 7.4, where the carboxylate anion dominates .

Q. How are impurities quantified during scale-up synthesis?

  • Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies and quantifies byproducts (e.g., regioisomeric triazoles or unreacted piperidine precursors). Method validation includes:

  • Linearity (R² > 0.99) over 0.1–100 µg/mL .
  • Limit of detection (LOD) ≤ 0.1% .

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